![molecular formula C6H8Cl2N2 B175389 (6-Chloropyridin-3-yl)methanamine hydrochloride CAS No. 153471-65-9](/img/structure/B175389.png)
(6-Chloropyridin-3-yl)methanamine hydrochloride
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Overview
Description
“(6-Chloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 153471-65-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of this compound involves the use of 1-hydroxy-7-aza-benzotriazole, N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 25℃ for 12 hours in an inert atmosphere . The reaction solution is then diluted with H2O, extracted with EA, and the organic layer is dried over Na2SO4. The filtrate is then concentrated to give a residue, which is purified by column chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H7ClN2.ClH . The InChI key is KZFYOSHOWMDDMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 179.05 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalyst in Organic Synthesis
A study by M. Sankaralingam and M. Palaniandavar (2014) detailed the use of related pyridyl methanamine derivatives in the selective hydroxylation of alkanes, showcasing their potential as catalysts in organic synthesis. These compounds, including variations of pyridyl methanamine ligands, were effective in the hydroxylation process, achieving high total turnover numbers and selectivity towards alcohols over ketones (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity for Therapeutic Applications
Uttara Basu et al. (2014) synthesized iron(III) complexes with pyridyl methanamine and examined their photocytotoxic properties. These complexes were found to display significant photocytotoxicity under red light, making them potential candidates for photoactivated cancer therapy. The study highlights the role of these complexes in generating reactive oxygen species upon light activation, leading to apoptotic cell death (Basu et al., 2014).
Molecular Structure Analysis
B. Lakshminarayana and colleagues (2009) focused on the structural analysis of a compound derived from (6-Chloropyridin-3-yl)methanamine, which was characterized by X-ray diffraction. The research provided insights into the molecular and crystal structure of the compound, offering valuable information for the development of new materials and chemical compounds (Lakshminarayana et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (6-Chloropyridin-3-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound interacts with LOXL2, inhibiting its activity . The compound’s IC50 value, which represents the concentration of the compound required to inhibit 50% of LOXL2’s enzymatic activity, is 126 nM .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the cross-linking of collagen and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue remodeling and fibrosis .
Result of Action
The inhibition of LOXL2 by this compound can potentially reduce tissue remodeling and fibrosis . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and stability. Additionally, factors such as temperature and presence of other molecules could also influence the compound’s interaction with LOXL2 .
properties
IUPAC Name |
(6-chloropyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYOSHOWMDDMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591129 |
Source
|
Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153471-65-9 |
Source
|
Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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